1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine is a chemical compound with the molecular formula C23H23FN2. It is a member of the imidazolidine family, which consists of heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine can be synthesized through a multi-step process involving the reaction of benzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with formaldehyde and ammonium acetate under acidic conditions to yield the desired imidazolidine compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidine ring to an imidazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Imidazolidinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly against breast and lung cancer cell lines.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine involves its interaction with molecular targets such as heat shock protein 90 (Hsp90). By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits the chaperone function of Hsp90, leading to the degradation of client oncoproteins and subsequent cytotoxicity in cancer cells . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine can be compared with other similar compounds, such as:
1,3-Dibenzyl-2-phenylimidazolidine: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
1,3-Dibenzyl-2-(4-chlorophenyl)imidazolidine: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding interactions with biological targets .
Properties
Molecular Formula |
C23H23FN2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(4-fluorophenyl)imidazolidine |
InChI |
InChI=1S/C23H23FN2/c24-22-13-11-21(12-14-22)23-25(17-19-7-3-1-4-8-19)15-16-26(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
InChI Key |
FFNPEXYFRUGPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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